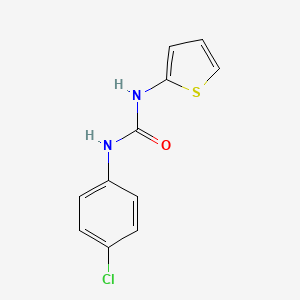

1-(4-Chlorophenyl)-3-thiophen-2-ylurea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-3-5-9(6-4-8)13-11(15)14-10-2-1-7-16-10/h1-7H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGWXBXKLOVOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-thiophen-2-ylurea typically involves the reaction of 4-chloroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-thiophen-2-ylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.

Medicine: Research indicates potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-thiophen-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-thiophen-2-ylurea: Similar structure but with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.

1-(4-Methylphenyl)-3-thiophen-2-ylurea: Contains a methyl group, which can influence its chemical properties and applications.

1-(4-Fluorophenyl)-3-thiophen-2-ylurea: The presence of a fluorine atom can enhance its stability and alter its interaction with biological targets.

Uniqueness: 1-(4-Chlorophenyl)-3-thiophen-2-ylurea is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(4-Chlorophenyl)-3-thiophen-2-ylurea?

The compound is typically synthesized via a carbodiimide-mediated coupling reaction between 4-chlorophenyl isocyanate and 2-aminothiophene. Key steps include:

- Reagents : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the isocyanate intermediate.

- Solvents : Anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂/Ar).

- Purification : Column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC, DMAP | DCM | 0°C → RT | 65–75 |

| DCC, Triethylamine | THF | RT → 40°C | 70–80 |

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is recommended:

- NMR : ¹H NMR should show urea NH protons at δ 8.5–9.5 ppm and aromatic protons from the chlorophenyl (δ 7.2–7.8 ppm) and thiophene (δ 6.8–7.1 ppm) groups.

- FTIR : Urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3350 cm⁻¹.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.04 for C₁₁H₉ClN₂OS) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Use spectrophotometric assays (e.g., urease or kinase inhibition) with positive controls like thiourea derivatives.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM.

- Receptor Binding : Radioligand displacement assays for targets like serotonin or dopamine receptors, given structural similarities to bioactive urea derivatives .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and binding mechanisms?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking : Dock the compound into active sites (e.g., urease PDB: 4H9M) using AutoDock Vina. Key interactions include hydrogen bonding with urea NH and π-stacking with aromatic residues .

Q. Table 2: Example Docking Scores

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Urease (4H9M) | -7.9 | H-bond, π-π |

| Serotonin Receptor (6WGT) | -8.2 | Salt bridge, H-bond |

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity).

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to rule out rapid degradation.

- Structural Analog Comparison : Test derivatives (e.g., substituting thiophene with furan) to isolate pharmacophoric elements .

Q. What strategies optimize pharmacological activity while minimizing toxicity?

- SAR Studies : Modify substituents on the chlorophenyl (e.g., -NO₂, -OCH₃) or thiophene (e.g., methyl, halogens) groups.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Toxicity Profiling : Perform Ames test for mutagenicity and hERG inhibition assays to assess cardiac risk .

Q. How to validate interactions with biological targets experimentally?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to purified proteins.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to resolve binding modes at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.